molecular formula C17H18N2O3 B2703290 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 941898-23-3

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2703290
CAS No.: 941898-23-3
M. Wt: 298.342
InChI Key: LUDSYKJVGFRSFA-UHFFFAOYSA-N
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Description

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Scientific Research Applications

Cooperative Molecular Dimer Formation

One study on 3,5-diaryl-1H-pyrazoles, compounds structurally related to the queried molecule, demonstrated the formation of molecular dimers through intermolecular hydrogen bonds in solution. This phenomenon is significant in the context of supramolecular chemistry, where the controlled assembly of molecules into larger structures is a key goal (Zheng, Wang, & Fan, 2010).

Antioxidant Activity

Another research focus is on the synthesis of novel chalcone derivatives, including those with furan-2-carbonyl and pyrazol-4-yl moieties, for antioxidant applications. This study showcases the potential of these compounds in combating oxidative stress, which is implicated in numerous diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial and Anticancer Applications

Compounds structurally related to the queried molecule have been synthesized and evaluated for antimicrobial and anticancer activities. These studies contribute to the development of new therapeutic agents by identifying compounds with promising biological activities (Hamed et al., 2020); (Ravula et al., 2016).

Organized Assemblies and Ionic Salts

The ability to form organized assemblies and ionic salts through protonation and anion interaction has been demonstrated, further underlining the structural and functional versatility of these compounds (Zheng, Wang, Fan, & Zheng, 2013).

Photoinduced Oxidative Annulation

A study on the photoinduced oxidative annulation of furan and thiophen derivatives has been conducted, highlighting a method to access highly functionalized polyheterocyclic compounds. This research opens new avenues for synthesizing complex organic molecules using light-induced processes (Zhang et al., 2017).

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-4-17(21)19-15(16-5-3-10-22-16)11-14(18-19)12-6-8-13(20)9-7-12/h3,5-10,15,20H,2,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSYKJVGFRSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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